molecular formula C27H30ClN5 B12215360 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12215360
M. Wt: 460.0 g/mol
InChI Key: XPGVEVOCZCHGDG-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Advanced techniques like microwave-assisted synthesis and automated reactors can enhance the production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Shares the tert-butyl group but differs in its core structure.

    tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl): Similar pyrazolo[1,5-a]pyrimidine core with different substituents.

Uniqueness

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C27H30ClN5

Molecular Weight

460.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30ClN5/c1-19-25(20-10-12-21(28)13-11-20)26-29-23(27(2,3)4)18-24(33(26)30-19)32-16-14-31(15-17-32)22-8-6-5-7-9-22/h5-13,18H,14-17H2,1-4H3

InChI Key

XPGVEVOCZCHGDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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